Product packaging for 2-(Hydroxymethyl)-4-propylphenol(Cat. No.:CAS No. 29922-45-0)

2-(Hydroxymethyl)-4-propylphenol

Cat. No.: B2857558
CAS No.: 29922-45-0
M. Wt: 166.22
InChI Key: VGUAJVXWMYIKLU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-propylphenol is a chemical compound belonging to the class of organic compounds known as methoxyphenols . These compounds feature a phenol moiety substituted with a hydroxymethyl group and a propyl group. With the molecular formula C10H14O2 and an average molecular mass of 166.22 g/mol , it is a solid at room temperature. While specific research data on this compound is limited, its structural features make it a candidate for use in organic synthesis as a building block for more complex molecules. Researchers may also investigate its potential as an analog to other phenolic compounds, such as 2-Methoxy-4-propylphenol (Dihydroeugenol), which is known for its warm, spicy, and sweet aroma and is used in fragrance and flavor research . The presence of both a phenolic hydroxyl group and a hydroxymethyl group provides two potential sites for chemical modification, including etherification, esterification, and polymerization. This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2857558 2-(Hydroxymethyl)-4-propylphenol CAS No. 29922-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-4-propylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6,11-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUAJVXWMYIKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Biosynthetic Research

Natural Occurrence and Isolation from Biological Sources

There is currently no scientific literature available that documents the natural occurrence or isolation of 2-(Hydroxymethyl)-4-propylphenol from any biological source.

Proposed Biosynthetic Pathways and Precursors in Microbial Systems

There is currently no scientific literature available that describes or proposes a biosynthetic pathway for this compound in any microbial system.

Significance in Chemical and Biological Research Domains

Role in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block. The presence of multiple reactive sites—the phenolic hydroxyl, the alcoholic hydroxyl, and the aromatic ring—allows for a variety of chemical modifications. For instance, the hydroxyl groups can be protected and deprotected selectively, enabling regioselective reactions at other parts of the molecule. The aromatic ring can undergo electrophilic substitution reactions, further expanding the synthetic possibilities.

Research has demonstrated the use of related substituted phenols in the synthesis of more complex molecules. For example, derivatives of 2,6-disubstituted phenols have been utilized as intermediates in the synthesis of general anesthetics. acs.org The hydroxymethyl group, in particular, can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, providing a handle for constructing larger molecular architectures.

Importance in Medicinal Chemistry

The field of medicinal chemistry has shown considerable interest in substituted phenols due to their wide range of biological activities. Phenolic compounds, in general, are known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govresearchgate.net This antioxidant capacity is a key factor in their potential to mitigate oxidative stress-related diseases.

Furthermore, various substituted phenols have been investigated for their anti-inflammatory, antibacterial, and other therapeutic effects. acgpubs.orgevitachem.comnih.gov For example, 2-(hydroxymethyl)-3-propylphenol, a structurally similar compound, has been isolated from endophytic fungi and has shown antibacterial activity against E. coli. nih.govresearchgate.net The specific combination of a hydroxymethyl and a propyl group in this compound suggests the potential for unique biological activities that are currently being explored.

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry. By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect. The investigation of this compound and its analogues contributes to this understanding, potentially leading to the development of new therapeutic agents.

Table 2: Research Significance of this compound
Research DomainSignificancePotential Applications
Organic SynthesisVersatile building block with multiple reactive sites.Synthesis of complex organic molecules and novel compounds.
Medicinal ChemistryPotential for antioxidant, anti-inflammatory, and antibacterial activities.Development of new therapeutic agents.

Research Findings on this compound

A comprehensive review of scientific literature reveals a significant lack of available data regarding the natural occurrence, isolation, and biosynthesis of the chemical compound this compound.

Extensive searches of chemical databases and scientific journals did not yield any studies detailing the isolation of this compound from biological sources, nor were there any published papers proposing or investigating its biosynthetic pathways in microbial or other natural systems. The compound is listed in several chemical supplier catalogs, indicating its availability as a synthetic chemical. However, information regarding its presence as a natural product is absent.

It is important to note that a structural isomer, 2-(Hydroxymethyl)-3-propylphenol, has been identified and isolated from natural sources. This related compound was extracted from the mangrove-derived endophytic fungus Aspergillus sp. ZJ-68. However, per the specific focus on this compound, details of this isomer are outside the scope of this article.

Due to the absence of research on the natural origins of this compound, the following sections on its isolation and biosynthesis cannot be populated.

Synthetic Methodologies for 2 Hydroxymethyl 4 Propylphenol and Analogues

Strategies for Phenol (B47542) Derivatization with Hydroxymethyl and Propyl Moieties

The introduction of alkyl and hydroxymethyl groups onto a phenol ring can be achieved through several established synthetic strategies. The choice of strategy often depends on the desired regioselectivity and the nature of the starting materials.

Alkylation Strategies: The propyl group is typically introduced via Friedel-Crafts acylation followed by a reduction. For instance, a phenol can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a hydroxypropiophenone. Subsequent reduction of the ketone functionality, via methods such as Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, yields the propyl group. Alternatively, starting with a pre-existing propyl-substituted phenol, such as 4-propylphenol (B1200801), simplifies the synthesis by focusing solely on the introduction of the hydroxymethyl group.

Hydroxymethylation Strategies: The hydroxymethyl group is most commonly introduced onto the phenol ring through formylation followed by reduction.

Formylation: Ortho-formylation of phenols can be achieved through reactions like the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base), the Duff reaction (using hexamethylenetetramine), or the Vilsmeier-Haack reaction (using a substituted amide and phosphorus oxychloride). These methods introduce a formyl (-CHO) group, primarily at the ortho position to the hydroxyl group, especially if the para position is blocked.

Reduction: The resulting salicylaldehyde (B1680747) derivative is then reduced to the corresponding benzyl (B1604629) alcohol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. google.comharvard.edu

A more direct, though often less selective, method is the Lederer-Manasse reaction, which involves the direct hydroxymethylation of phenols using formaldehyde (B43269) under either acidic or basic conditions.

Another advanced strategy involves copper-promoted C-O coupling reactions between phenols and arylboronic acids, which can be used to construct complex phenol ethers that are later modified. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are employed to build the carbon skeleton before final functional group transformations. harvard.edu

Precursor Compounds and Reaction Sequences in Multi-Step Synthesis

The synthesis of 2-(hydroxymethyl)-4-propylphenol and its analogues typically begins with simpler, readily available precursors. The reaction sequences are designed to build the target molecule step-by-step, controlling the position of each substituent.

A common precursor is 4-propylphenol , which already contains the required C3 alkyl chain at the correct position. The synthesis then focuses on introducing the hydroxymethyl group at the ortho-position.

Plausible Synthetic Sequence from 4-Propylphenol:

Ortho-Formylation: 4-propylphenol is subjected to a formylation reaction, such as the Duff reaction or Reimer-Tiemann reaction, to introduce an aldehyde group at the 2-position, yielding 2-hydroxy-5-propylbenzaldehyde.

Reduction: The intermediate aldehyde is then reduced using a mild reducing agent like sodium borohydride to convert the formyl group into a hydroxymethyl group, yielding the final product, this compound.

Another viable precursor is 2-methoxy-4-propylphenol . nih.gov This requires an additional demethylation step.

Synthetic Sequence from 2-Methoxy-4-propylphenol:

Functionalization: The synthesis might involve coupling the methoxy-phenol with other reagents to build a more complex structure if an analogue is desired. nih.gov

Demethylation: The methoxy (B1213986) group (-OCH₃) is cleaved to reveal the free phenol (-OH). A common reagent for this ether cleavage is boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov

More complex syntheses for analogues, such as those used in pharmaceutical development, can involve many steps with extensive use of protecting groups. For example, the synthesis of (R)-2-(3-diisopropylamino-l-phenylpropyl)-4-hydroxymethylphenol involves the reduction of a methyl ester to a primary alcohol using lithium aluminium hydride (LiAlH₄), followed by the deprotection of a benzyl ether using Raney-Nickel to yield the final hydroxymethylphenol structure. google.com

The following table summarizes key precursor compounds and their roles in potential synthetic routes.

Precursor CompoundRole in SynthesisTypical Subsequent Reaction(s)Reference
4-PropylphenolStarting material with pre-installed propyl group.Ortho-formylation, followed by reduction of the aldehyde.General Strategy
2-Methoxy-4-propylphenolIntermediate where the phenolic hydroxyl is protected as a methyl ether.Coupling with arylboronic acids, followed by demethylation (e.g., with BBr₃). nih.gov
2-Bromo-6-(1-cyclopropylethyl)phenolPrecursor for an analogue, allowing functionalization via the bromo group.Lithiation followed by reaction with an electrophile (e.g., a ketone). acs.org
(R)-4-benzyloxy-3-(...)-benzoic acid methyl esterAdvanced intermediate for a complex analogue.Reduction of the ester (with LiAlH₄) to a hydroxymethyl group. google.com

Catalyst Systems and Reaction Conditions in Synthetic Routes

The efficiency and selectivity of the synthetic steps toward this compound are highly dependent on the chosen catalyst systems and reaction conditions.

Catalysts play a crucial role in various transformations:

Coupling Reactions: Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex ((CuOTf)₂·PhH) is used as a catalyst for coupling phenols with aryl halides in the presence of a base like potassium tert-butoxide (KOtBu). nih.gov Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used for C-C bond formation. harvard.edu

Hydrogenation/Deprotection: Bimetallic catalysts, such as Platinum-Tin (PtO-SnS) on an activated carbon support, or noble metal catalysts like Palladium on carbon (Pd/C), are used for hydrogenation reactions. nih.govresearchgate.net Raney-Nickel is a specific catalyst used for debenzylation via hydrogenation. google.com

Reaction conditions such as solvent, temperature, and reagents are carefully controlled to maximize yield and minimize side products. For instance, demethylation using BBr₃ is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the reagent. nih.gov Reductions with powerful hydrides like LiAlH₄ are carried out in anhydrous ether solvents, while milder NaBH₄ reductions can be done in alcohols like ethanol. google.comharvard.edu

The table below outlines various reaction types with their associated catalysts and conditions relevant to the synthesis of substituted phenols.

Reaction TypeCatalyst / Key ReagentSolventTemperatureReference
C-O Coupling(CuOTf)₂·PhH, KOtBuDMF140 °C nih.gov
DemethylationBoron tribromide (BBr₃)Dichloromethane (CH₂)-78 °C to room temp. nih.gov
Hydrogenation (Deprotection)Palladium on Carbon (Pd/C), H₂Ethanol (EtOH)Room temp. nih.gov
Ester ReductionLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)50-60 °C google.com
DebenzylationRaney-Nickel-- google.com
Reduction of HydroxymethylTriethylsilane (Et₃SiH), Trifluoroacetic acid (TFA)Dichloromethane (CH₂)-15 °C to room temp. acs.org
Grignard ReactionMagnesium (Mg), Iodine (I₂) crystalTetrahydrofuran (THF)Reflux irb.hr

Chemical Reactivity and Transformation Studies

Functional Group Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a defining feature of phenols, imparting a distinct reactivity compared to aliphatic alcohols. The direct substitution or elimination of this group is generally unfavorable. libretexts.org Its reactivity is primarily centered on its acidic nature and its resistance to cleavage.

Dehydroxylation, the removal of the phenolic hydroxyl group, is a challenging but crucial reaction in the upgrading of bio-oils. The cleavage of the aromatic carbon-oxygen (Ar–O) bond has a high dissociation energy, making it difficult to break. mdpi.com Catalytic hydrodeoxygenation (HDO) is the most common method to achieve this, but it often requires significant energy input and effective catalysts. nih.govacs.org The process typically necessitates high pressures of molecular hydrogen and often proceeds not by direct C-O bond breaking, but through an initial hydrogenation of the aromatic ring to form a cyclohexanol (B46403) derivative, which facilitates subsequent dehydration. acs.orgacs.org The reactivity of the phenolic hydroxyl group is also influenced by other substituents on the ring; for instance, the dehydroxylation rate can be diminished for methyl-substituted phenols due to steric hindrance. mdpi.com

Functional Group Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits reactivity characteristic of this functional class. numberanalytics.com It can readily undergo several types of transformations:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde (-CHO) or, with a stronger oxidizing agent, a carboxylic acid (-COOH). numberanalytics.com

Esterification: It can react with carboxylic acids or their derivatives to form esters. numberanalytics.comgoogle.com

Etherification: Reaction with other molecules can lead to the formation of ethers. numberanalytics.com

Reduction: The hydroxymethyl group can be reduced to a methyl group (-CH₃). This transformation can be accomplished via catalytic hydrogenation, for example, using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure at elevated temperatures. google.com

Reactivity of the Propyl Side Chain

The n-propyl group (-CH₂CH₂CH₃) is an alkyl side chain and is generally the least reactive functional group on the 2-(hydroxymethyl)-4-propylphenol molecule under moderate conditions. It does not readily participate in the reactions typical of the hydroxyl or hydroxymethyl groups.

However, under more severe conditions, such as those found in pyrolysis or certain catalytic hydrodeoxygenation processes, the propyl chain can undergo cleavage. mdpi.comnih.gov In many hydrodeoxygenation studies of related compounds like 4-propylphenol (B1200801) and 4-propylguaiacol, the propyl group remains intact. mdpi.com For example, the hydrodeoxygenation of 4-propylphenol over a Platinum on activated carbon (Pt/AC) catalyst yields propylcyclohexane, indicating the stability of the propyl chain during the reaction. mdpi.com Similarly, studies on the HDO of various propylphenols using a Pt/Nb₂O₅ catalyst also show the retention of the propyl group in the final aromatic product, propylbenzene. researchgate.net

Aromatic Ring Transformations in Related Phenolic Structures

The aromatic ring of this compound and related phenolic compounds is susceptible to several transformations, primarily involving hydrogenation and the cleavage of attached oxygen groups. These reactions are central to the conversion of lignin-derived biomass into fuels and chemicals. mdpi.com

Arene hydrogenation involves the saturation of the aromatic ring to form a cyclohexane (B81311) ring. This is a key step in many hydrodeoxygenation pathways, as hydrogenation of the ring facilitates the subsequent removal of oxygen-containing functional groups. acs.orgresearchgate.net The reaction is typically catalyzed by transition metals.

A variety of catalysts are effective for this transformation, with the choice of catalyst influencing the stereochemistry of the product. For example, heterogeneous palladium catalysts can produce trans-configured cyclohexanols from phenol (B47542) derivatives, while rhodium-based catalysts tend to yield the cis-isomers. nih.gov In the context of 4-propylphenol, ring hydrogenation over a Pt/AC catalyst at 280 °C and 40 bar of hydrogen results in a very high selectivity for propylcyclohexane. mdpi.com

Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds and is a critical technology for upgrading bio-oils derived from lignin (B12514952). acs.orgrsc.org For a molecule like this compound, HDO would target both the phenolic and hydroxymethyl oxygen atoms. The process involves hydrogenation and dehydration/hydrogenolysis reactions, converting the phenolic compound into hydrocarbons. rsc.org

The efficiency and product selectivity of HDO are highly dependent on the catalyst used. Bifunctional catalysts, which possess both metal sites for hydrogenation and acid sites for dehydration, are commonly employed. magtech.com.cn Nickel-based catalysts are recognized as effective and inexpensive options for this process. mdpi.com

The reaction pathway for HDO of substituted phenols can be complex. For instance, studies on 4-alkylguaiacols show two parallel initial pathways: 1) ring hydrogenation to form an alkylated 2-methoxycyclohexanol, and 2) demethoxylation to form an 4-alkylphenol. nih.gov The subsequent removal of all oxygen groups is the rate-limiting step. nih.gov

Table 1: HDO of Various Phenolic Model Compounds and Product Selectivity
SubstrateCatalystConditionsPrimary Product(s)Reference
PhenolNi-V₂O₅/SiO₂250 °C, 100 bar H₂Cyclohexanol, Cyclohexane acs.org
p-CresolRu/Nb₂O₅-Toluene (B28343) (80% selectivity) mdpi.com
4-PropylphenolPt/AC280 °C, 40 bar H₂Propylcyclohexane (>99% yield) mdpi.com
4-PropylphenolPt/Nb₂O₅350 °C, 20 bar H₂Propylbenzene (77% selectivity) researchgate.net
Guaiacol (B22219)Ni/BEA Zeolite220 °C, 50 bar H₂Cyclohexane, Methyl-cyclopentane mdpi.com

Dehydrogenation, the reverse of arene hydrogenation, is a reaction that can re-form an aromatic ring from a saturated cyclic compound. In model systems, the dehydrogenation of cyclohexanols can be used to produce the corresponding phenols or cyclohexanones. nih.govmdpi.com

Demethoxylation, the cleavage of a methoxy (B1213986) group (-OCH₃), is extensively studied in lignin model compounds like guaiacol (2-methoxyphenol). mdpi.com This process is highly relevant as it involves the breaking of a C-O bond on the aromatic ring, similar to dehydroxylation. The reaction can proceed via two main pathways: a direct hydrogenolysis of the C-O bond to yield a phenol, or an initial hydrogenation of the aromatic ring followed by C-O cleavage. mdpi.comnih.gov For example, guaiacol HDO over a ReOx/CNF catalyst at 300°C proceeds via the demethoxylation pathway to first form phenol. mdpi.com In contrast, using a Pt/silica aluminate catalyst at a lower temperature (250°C) favors the hydrogenation pathway. mdpi.com These studies on model compounds provide fundamental insights into the C-O bond cleavage mechanisms applicable to the hydroxyl groups in this compound.

Derivatization Strategies for Research Applications

The chemical structure of this compound offers two primary sites for derivatization: the phenolic hydroxyl group and the benzylic hydroxyl group. These functional groups allow for a variety of chemical modifications to create derivatives with tailored properties for specific research applications. Such modifications are instrumental in structure-activity relationship (SAR) studies, the development of analytical standards, and the creation of probes for biological investigations. Derivatization can alter physicochemical properties such as lipophilicity, volatility, and ionization efficiency, which is particularly useful for enhancing analytical detection by methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The primary goals of derivatizing this compound for research purposes often include:

Introduction of chromophores or fluorophores to enable or enhance detection by UV-Vis or fluorescence detectors.

Modification of the molecular structure to improve chromatographic separation.

Attachment of moieties that facilitate detection by mass spectrometry, often by improving ionization efficiency.

Synthesis of analogs to probe structure-activity relationships in biological systems.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common target for derivatization due to its acidic nature. Reactions at this site can be used to introduce a wide array of functional groups.

Etherification: The formation of an ether linkage is a robust method for modifying the phenolic group. This can be achieved through reactions like the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. For instance, methoxy derivatives are common in nature and their synthesis is a key step in creating analogs of naturally occurring compounds. Lignin, a major source of aromatic compounds, contains guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol) units, and the synthesis of such structures from catechols or other phenols is a common strategy in chemical research. google.com

Esterification: The phenolic hydroxyl can be acylated to form esters. This is a widely used technique in the derivatization of natural products for analytical purposes. Reagents such as benzoyl chloride or dansyl chloride can be used to introduce chromophoric or fluorophoric tags, respectively. nih.gov Dansyl chloride, for example, is known to react with phenolic hydroxyl groups to create highly fluorescent derivatives, significantly lowering the limit of detection in HPLC-FLD analysis. nih.gov

Silylation: For applications requiring increased volatility, such as gas chromatography (GC), the phenolic hydroxyl group can be converted to a silyl (B83357) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization is a common strategy for the analysis of phenolic compounds in complex mixtures. nih.gov

Derivatization of the Benzylic Hydroxyl Group

The benzylic hydroxyl group (the hydroxymethyl group) also presents opportunities for chemical modification, which can be performed selectively or in conjunction with reactions at the phenolic site.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces new functionalities that can be used for further derivatization, such as the formation of imines or amides.

Reduction (Dehydroxylation): The hydroxymethyl group can be reduced to a methyl group. For example, a related compound, 2-(1-cyclopropylethyl)-6-(hydroxymethyl)phenol, was dehydroxylated to 2-(1-cyclopropylethyl)-6-methyl-phenol using triethylsilane and trifluoroacetic acid. acs.org This type of modification is valuable in SAR studies to understand the role of the hydroxyl group in biological activity.

Esterification and Etherification: Similar to the phenolic hydroxyl, the benzylic alcohol can be converted to esters and ethers. The relative reactivity of the two hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.

The following table summarizes some potential derivatization strategies for this compound and their research applications.

Derivative Name Reaction Type Reagent(s) Functional Group Targeted Potential Research Application
2-(Methoxymethyl)-4-propylphenolEtherificationMethyl iodide, BaseBenzylic HydroxylSAR studies, analytical standard
4-Propyl-2-(trimethylsilyloxymethyl)phenolSilylationTrimethylsilyl chloride, BaseBenzylic HydroxylGC-MS analysis
2-Hydroxy-5-propylbenzyl acetateEsterificationAcetic anhydride, BaseBenzylic HydroxylProdrug design, analytical standard
2-Methoxy-4-propylphenolEtherificationMethyl iodide, BasePhenolic HydroxylSAR studies, synthesis of natural product analogs
(2-(Hydroxymethyl)-4-propylphenoxy)acetic acidEtherificationEthyl bromoacetate, Base; followed by hydrolysisPhenolic HydroxylSynthesis of biologically active compounds
Dansyl-O-(2-(hydroxymethyl)-4-propyl)phenolSulfonylationDansyl chloride, BasePhenolic HydroxylHPLC-FLD analysis, fluorescent probe
2-Methyl-4-propylphenolDehydroxylationTriethylsilane, Trifluoroacetic acidBenzylic HydroxylSAR studies

These derivatization strategies allow for the systematic modification of this compound, enabling researchers to fine-tune its properties for a wide range of scientific investigations. The choice of derivatization agent and reaction conditions depends on the specific research question being addressed, whether it is to enhance analytical detectability or to probe the structural requirements for biological activity.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one- and two-dimensional NMR spectra, the complete chemical structure of 2-(Hydroxymethyl)-4-propylphenol can be pieced together.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aromatic protons typically appear as a multiplet in the downfield region, while the benzylic protons of the hydroxymethyl group and the protons of the propyl group resonate at specific chemical shifts, providing key structural information. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the hydroxymethyl carbon, and the carbons of the propyl group are indicative of their bonding environment. researchgate.netwiley-vch.de For instance, the carbon attached to the hydroxyl group (C-1) and the carbon bearing the hydroxymethyl group (C-2) can be distinguished from the other aromatic carbons. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Ring
H-3--
H-5~7.11 (t) researchgate.net~128.8 researchgate.net
H-6~6.74 (d) researchgate.net~114.4 researchgate.net
Hydroxymethyl Group
-CH₂-~4.92 (s) researchgate.net~60.0 researchgate.net
-OH(variable)-
Propyl Group
-CH₂- (α)~2.56 (t) researchgate.net~35.2 researchgate.net
-CH₂- (β)~1.54 (m) researchgate.net~24.8 researchgate.net
-CH₃~0.96 (t) researchgate.net~14.0 researchgate.net
Phenolic -OH (variable)-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from representative literature values. researchgate.net

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, allowing for the definitive assignment of all proton and carbon signals. emerypharma.comscience.gov

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. researchgate.netuvic.ca For this compound, this would show correlations between the adjacent protons in the propyl chain and between neighboring protons on the aromatic ring, confirming their sequential arrangement. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comuvic.ca This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the hydroxymethyl group will show a correlation to its corresponding carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.netuvic.ca This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For instance, HMBC correlations can link the protons of the hydroxymethyl group to the aromatic carbons C-1, C-2, and C-3, and the benzylic protons of the propyl group to the aromatic carbons C-3, C-4, and C-5, thus confirming the substitution pattern on the benzene (B151609) ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₁₄O₂. researchgate.net The experimentally determined mass will closely match the calculated exact mass for this formula.

Interactive Data Table: HRMS Data for this compound
ParameterValueReference
Molecular Formula C₁₀H₁₄O₂ researchgate.net
Calculated Exact Mass 166.0994 researchgate.net
Observed Mass (m/z) 167.1059 [M+H]⁺ researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govscience.gov This makes it an ideal method for identifying this compound in complex mixtures, such as natural product extracts or industrial process samples. nih.govjmaps.in The compound will have a characteristic retention time in the gas chromatogram and its mass spectrum will show a specific fragmentation pattern that can be used for its identification by matching against a spectral library. copernicus.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

O-H Stretching: A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups, both the phenolic and the primary alcohol. epo.org

C-H Stretching: Absorption bands in the region of 3100-3000 cm⁻¹ correspond to the aromatic C-H stretching, while those in the 3000-2850 cm⁻¹ range are due to the aliphatic C-H stretching of the propyl and hydroxymethyl groups. mdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹. epo.org

C-O Stretching: The C-O stretching vibrations for the alcohol and phenol (B47542) will be observed in the fingerprint region, typically around 1260-1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)DescriptionReference
Hydroxyl (-OH) ~3345Broad, stretching vibration researchgate.net
Aliphatic C-H ~2960Stretching vibration researchgate.net
Aromatic C=C ~1590, ~1465Stretching vibrations researchgate.net
C-O ~1285Stretching vibration researchgate.net

Note: These are approximate values and can vary slightly. researchgate.net

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment in Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. While this compound itself is not chiral, its analogues, such as those with additional stereocenters, require methods like ECD for unambiguous stereochemical assignment. researchgate.net The process involves comparing the experimentally measured ECD spectrum of a chiral analogue with the theoretical spectrum calculated using quantum mechanical methods. nih.gov

The methodology has become a reliable and versatile tool for assigning the absolute configuration of natural products, including fungal metabolites. nih.gov For instance, in the structural elucidation of new phenylpropanoid analogues isolated from fungi, where the planar structure is first determined by NMR and MS data, ECD calculations are employed to establish the absolute stereochemistry. mdpi.comnih.gov The procedure involves generating theoretical ECD spectra for all possible enantiomers of the chiral analogue. A match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the confident assignment of its absolute configuration. researchgate.netmdpi.com In cases of high conformational flexibility, combining ECD with other chiroptical methods like Optical Rotation (OR) and Vibrational Circular Dichroism (VCD) is advisable for a more robust assignment. nih.gov

Chromatographic Separations for Analysis and Purification

Chromatography is the cornerstone for the analysis and purification of phenolic compounds, including this compound. The choice of technique depends on the analyte's volatility, polarity, and the complexity of the sample matrix.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile phenolic compounds like propylphenols. nih.gov For an efficient analysis of alkylphenols, which can exist as numerous isomers with similar mass spectra, retention time locking (RTL) can be employed to provide confident identification. manuallib.com

The analysis of propylphenols may be conducted on various capillary columns. A common approach involves using a nonpolar column, where compounds are separated primarily based on their boiling points. acs.org For enhanced separation of complex phenolic mixtures, columns with different polarities, such as a DB-5ms (low polarity) or a more polar wax column, can be utilized. manuallib.comtrajanscimed.com In some cases, derivatization of the phenolic hydroxyl group, for example, through trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is performed before GC analysis. sigmaaldrich.comgoogle.com This step increases the volatility and improves the chromatographic peak shape of the analytes. acs.org GC-MS has been successfully used to detect d7-propylphenols as intracellular metabolites in studies of anaerobic biodegradation. nih.gov

Table 1: Example GC Column and Conditions for Phenol Analysis

ParameterConditionReference
Column TypeDB-5ms manuallib.com
Column TypeBP20 (WAX) trajanscimed.com
DerivatizationTrimethylsilylation (optional) sigmaaldrich.comgoogle.com
DetectionMass Spectrometry (MS), Flame Ionization Detector (FID) nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a workhorse method for the separation and quantification of phenolic compounds, offering high resolution and reproducibility. scielo.org.bonih.gov Reversed-phase (RP) HPLC is the most common mode used for these analyses, typically employing a C18 stationary phase (also known as ODS, octadecylsilane). phcogres.comamazonaws.com

The separation is achieved by using a gradient mobile phase, which usually consists of a mixture of an aqueous solvent (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. phcogres.comsielc.comsielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the identification and quantification of analytes based on their retention times and UV-Vis spectra compared to standards. scielo.org.bonih.gov For instance, a validated HPLC method for separating a mixture of nine phenolic compounds used a Shim-pack VP-ODS C18 column with detection at 254 nm. phcogres.com The purity of compounds like magnolol (B1675913) and its derivatives, which are structurally related to propylphenols, is routinely checked by HPLC using C18 columns and a water/methanol gradient. amazonaws.com Preparative HPLC is also used to isolate specific compounds from complex mixtures for further study. researchgate.net

Table 2: Typical HPLC Conditions for Phenolic Compound Analysis

ParameterConditionReference
Stationary PhaseReversed-Phase C18 (ODS) phcogres.comamazonaws.com
Mobile PhaseGradient of Water (acidified) and Acetonitrile/Methanol phcogres.comsielc.com
Column TemperatureTypically controlled (e.g., 40°C) phcogres.comlcms.cz
Flow Rate0.2 - 1.0 mL/min scielo.org.bolcms.cz
DetectorDiode Array Detector (DAD), UV-Vis scielo.org.bonih.gov

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective technique for the analysis of alkylphenols and their derivatives in complex matrices. shimadzu.co.krperkinelmer.com This method combines the separation power of LC with the mass-analyzing capability of a mass spectrometer, allowing for accurate identification and quantification even at low concentrations. lcms.cz

For the analysis of alkylphenols, LC-MS methods often use reversed-phase columns similar to those in HPLC. lcms.cz The mass spectrometer can be operated in different modes; for instance, negative ion atmospheric pressure chemical ionization (APCI) can be used, where alkylphenols form deprotonated molecules [M-H]-, allowing for their accurate identification via mass chromatography. lcms.cz LC-MS/MS is particularly valuable for analyzing environmental samples or biological metabolites, where the complexity of the matrix can interfere with other detection methods. shimadzu.co.krperkinelmer.comnih.gov The development of LC-MS/MS methods for restricted substances like alkylphenol ethoxylates and their degradation products (alkylphenols) is crucial for regulatory monitoring. shimadzu.co.krperkinelmer.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of phenolic compounds. numberanalytics.com For molecules like 2-(Hydroxymethyl)-4-propylphenol, a common computational approach involves optimizing the molecular geometry using a specific functional, such as B3LYP, paired with a basis set like 6-31++G(d,p). wu.ac.th This level of theory has proven effective for studying similar, more complex hydroxymethyl-phenol derivatives. wu.ac.th

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the most stable conformation of the molecule. Beyond geometry, DFT provides a wealth of data on electronic properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Furthermore, calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl and hydroxymethyl groups are expected to be regions of high negative potential, while the phenolic hydrogen would be a site of positive potential. wu.ac.th Other descriptors, such as Mulliken atomic charges and Fukui functions, can also be calculated to provide a quantitative measure of the reactivity at specific atomic sites. wu.ac.th

Table 1: Key Molecular Properties Obtainable from DFT Calculations

Calculated PropertySignificance
Optimized Molecular GeometryProvides precise bond lengths, bond angles, and conformations.
HOMO-LUMO EnergiesDetermines the energy gap, indicating chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack.
Mulliken Atomic ChargesQuantifies the electronic charge distribution among atoms.
Fukui FunctionsIdentifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. wu.ac.th

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. By calculating these parameters, researchers can confirm the identity and structure of synthesized or isolated compounds.

Vibrational spectroscopy is a key area where theoretical calculations are applied. The vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be computed using DFT. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. wu.ac.th This process helps in the precise assignment of vibrational bands to specific functional groups and vibrational modes within the this compound molecule, such as the O-H stretching of the phenolic and alcohol groups, C-O stretching, and aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy parameters can be predicted. Quantum chemical methods can calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, are crucial for structural elucidation. This is particularly relevant for distinguishing between isomers and confirming the substitution pattern on the phenol (B47542) ring, as seen in experimental studies of related compounds like 4-propylphenol (B1200801) and 4-propylguaiacol. researchgate.net

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParametersPurpose
FT-IR SpectroscopyVibrational Frequencies, IntensitiesAssignment of functional group vibrations (e.g., -OH, C-O, C-H). wu.ac.thacs.org
FT-Raman SpectroscopyVibrational Frequencies, IntensitiesComplements IR data for structural analysis. wu.ac.th
NMR SpectroscopyChemical Shifts (¹H, ¹³C), Coupling ConstantsStructural elucidation and confirmation of connectivity. researchgate.net
UV-Vis SpectroscopyElectronic Transitions (λmax)Information on conjugated systems and electronic structure.

Reaction Mechanism Studies and Energetic Profiles (e.g., Bond Dissociation Energies)

Understanding the reaction mechanisms and energetic profiles is critical for applications involving the chemical transformation of this compound, particularly in the context of biomass valorization. Computational studies, especially the calculation of Bond Dissociation Energies (BDEs), provide fundamental insights into the reactivity and stability of different chemical bonds within the molecule. mdpi.comchadsprep.com The BDE represents the energy required to break a bond homolytically, with lower values indicating a weaker, more reactive bond. researchgate.net

As a lignin-derived model compound, the thermal and catalytic decomposition of this compound and its precursors are of significant interest. nih.gov Theoretical calculations on related phenolic compounds show that the relative BDEs of different bonds dictate the initial steps of decomposition. mdpi.comresearchgate.net For instance, in the hydrodeoxygenation (HDO) of guaiacol (B22219) (2-methoxyphenol), the Ar–OCH₃ bond has a significantly lower BDE than the Ar–OH bond, indicating that demethoxylation is a more favorable initial step than dehydroxylation. mdpi.com

For this compound, key bonds include the phenolic O-H, the benzylic C-O of the hydroxymethyl group, the C-H bonds of the propyl and hydroxymethyl groups, and the C-C bonds of the propyl chain. Computational studies on similar structures suggest the relative strengths of these bonds. nih.govcopernicus.org The phenolic O–H bond is relatively strong, while bonds in the side chains, particularly those at the benzylic position, are often weaker and thus more susceptible to cleavage under pyrolysis or catalytic conditions.

Reaction pathways can be mapped by calculating the potential energy surface (PES) for a given transformation. This involves identifying transition states and intermediates to determine the activation energy for each step. For example, a computational study on the conversion of eugenol (B1671780) mentioned the formation of the closely related 4-allyl-2-(hydroxymethyl)phenol as a potential intermediate, highlighting reaction pathways involving rearrangements and subsequent hydrogenations. rsc.org Such studies are crucial for optimizing reaction conditions to selectively produce desired chemicals from biomass-derived feedstocks.

Table 3: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds in Lignin (B12514952) Model Compounds (Calculated via DFT)

Bond TypeMolecule ContextTypical BDE (kJ/mol)Reference
Ar–OHGuaiacol456 mdpi.com
Ar–OCH₃Guaiacol376 mdpi.com
C₉–H (side chain)p-Coumaryl Alcohol~296 (70.7 kcal/mol) nih.gov
C=C (allyl group)Eugenol345 copernicus.org
O–H (phenolic)Phenol~370 researchgate.net

Note: Values are for related model compounds and serve to illustrate the relative bond strengths.

In Vitro Biological Activity Research

Enzyme Inhibition Studies

α-Glucosidase Inhibitory Activity

No specific studies detailing the α-glucosidase inhibitory activity of 2-(Hydroxymethyl)-4-propylphenol were found. Research on the related compound, 2-(hydroxymethyl)-3-propylphenol, showed weak to no inhibitory effects at a concentration of 100 μM mdpi.com.

Anti-inflammatory Activity Mechanisms

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

There is no available research data on the inhibition of nitric oxide (NO) production in macrophage cell lines by this compound. Studies on the isomer, 2-(hydroxymethyl)-3-propylphenol, have shown that it can inhibit NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells researchgate.net.

Antioxidant and Antiradical Activity Assessments in In Vitro Models

Specific in vitro antioxidant and antiradical activity assessments for this compound could not be located in the reviewed literature. While general antioxidant properties are attributed to phenolic compounds, dedicated studies with quantitative data for this specific molecule are absent nih.govarchivesofmedicalscience.com.

Antimicrobial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

No specific data on the minimum inhibitory concentration (MIC) or antimicrobial activity of this compound against the specified bacterial strains was found. In contrast, its isomer, 2-(hydroxymethyl)-3-propylphenol, has demonstrated significant activity against S. aureus, E. coli, and B. subtilis mdpi.com.

Evaluation of Membrane-Protecting Properties

There is no available scientific literature evaluating the membrane-protecting properties of this compound.

In Vitro Metabolic Fate and Biotransformation Research

Identification of In Vitro Metabolites and Transformation Products

No studies identifying the in vitro metabolites or transformation products of 2-(Hydroxymethyl)-4-propylphenol were found.

Enzymatic Biotransformations in Microbial Systems

No research detailing the enzymatic biotransformation of this compound in microbial systems, such as bacteria or fungi, is currently available.

Characterization of Metabolic Pathways in Cell-Free Extracts

No data exists on the characterization of metabolic pathways for this compound using cell-free extracts, such as liver microsomes or other enzymatic preparations.

Research Applications and Future Directions

Role as Research Standards or Reference Compounds in Analytical Chemistry

In the field of analytical chemistry, particularly in the analysis of complex mixtures derived from biomass, well-characterized reference standards are essential for the accurate identification and quantification of individual components. The analysis of bio-oils, for instance, which result from the pyrolysis of lignocellulosic biomass, presents a significant analytical challenge due to the presence of hundreds of different organic compounds.

Currently, there is no evidence to suggest that 2-(Hydroxymethyl)-4-propylphenol is commercially available or widely used as a certified reference material. The quantification of phenolic compounds in bio-oils and other biomass-derived liquids often relies on a combination of chromatographic and spectroscopic techniques, such as gas chromatography-mass spectrometry (GC-MS). scielo.br For accurate quantification, a range of standard compounds representing the different classes of molecules present in the sample is necessary. These standards often include simple phenols, guaiacols, syringols, and catechols. scielo.br

The National Institute of Standards and Technology (NIST) provides biomass reference materials like sugarcane bagasse, poplar, pine, and wheat straw to help laboratories validate their analytical methods for biomass composition. nist.govnrel.govresearchgate.net However, the certification of these materials is for bulk properties like lignin (B12514952) or carbohydrate content, rather than for the concentration of specific minor phenolic compounds.

Given the potential for this compound to be a minor component in some bio-oils or lignin depolymerization products, its synthesis and characterization could provide a valuable analytical standard for researchers in the field of biorefineries and biomass valorization. The availability of such a standard would enable more precise quantification and a deeper understanding of the chemical transformations occurring during biomass processing.

Table 1: Common Classes of Phenolic Compounds Identified in Bio-oils and their Relevance as Potential Analytical Standards

Compound ClassRepresentative ExamplesRelevance as Analytical Standards
PhenolsPhenol (B47542), Cresols, XylenolsBasic structural units of many lignin-derived compounds.
GuaiacolsGuaiacol (B22219), 4-Methylguaiacol, 4-Ethylguaiacol, 4-PropylguaiacolKey products from the depolymerization of softwood lignin.
SyringolsSyringol, 4-Methylsyringol, 4-Ethylsyringol, 4-PropylsyringolKey products from the depolymerization of hardwood lignin.
CatecholsCatechol, 4-MethylcatecholFormed through demethylation of guaiacols.
Other OxygenatesVanillin, Acetovanillone, Coniferyl alcoholImportant intermediates and products in biomass conversion.

Potential in Biomass Valorization and Lignin Depolymerization Research

Lignin, a complex aromatic polymer found in plant cell walls, is the most abundant renewable source of aromatic chemicals on Earth. Its valorization through depolymerization into valuable phenolic monomers is a cornerstone of modern biorefinery research. The primary products of lignin depolymerization are often substituted phenols, with the specific substitution pattern depending on the lignin source (softwood, hardwood, or herbaceous) and the conversion technology used.

A significant body of research focuses on the catalytic conversion of lignin into 4-alkylphenols, particularly 4-propylphenol (B1200801) and its methoxylated precursor, 4-propylguaiacol (2-methoxy-4-propylphenol). acs.orgrsc.orgacs.orgfigshare.com These compounds are valuable platform chemicals that can be upgraded to biofuels or used in the synthesis of polymers and other specialty chemicals. For instance, studies have demonstrated the production of 4-propylphenol from lignin oil with yields of up to 17.0 wt% using specific catalysts without the need for an external hydrogen source. acs.orgfigshare.com

While this compound is not commonly reported as a major product of lignin depolymerization, its structure suggests it could be a potential intermediate or minor byproduct in certain catalytic pathways. The hydroxymethyl group could arise from the reduction of a corresponding aldehyde or carboxylic acid functionality, or from reactions involving formaldehyde (B43269), which can be generated during biomass processing.

Table 2: Selected Examples of Phenolic Monomer Yields from Lignin Depolymerization

Lignin SourceCatalytic SystemMajor Phenolic ProductsMonomer Yield (wt% of lignin)
Kraft LigninMo/CN in 50% ethanolButylated hydroxytoluene, 4-propylguaiacol23.4% rsc.org
Birch Lignin OilRuNi/NiAl2O44-propylphenol17.0% acs.orgfigshare.com
Pine Wood LigninPt/C followed by MoP/SiO2 and HZSM-5Phenol9.6 mol% (overall yield) tue.nlresearchgate.net

The field of lignin valorization is continuously exploring new catalysts and reaction conditions to improve the selectivity and yield of desired phenolic products. Research into reaction mechanisms could reveal pathways that lead to the formation of hydroxymethyl-substituted phenols like this compound. Understanding the formation and reactivity of such compounds would be valuable for optimizing lignin conversion processes and potentially for creating new value-added products from biomass.

Design and Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the chemical structure of a molecule and observing the effect of these changes on its biological activity or material properties, researchers can develop more potent drugs, more effective catalysts, or materials with desired characteristics.

The this compound scaffold contains three key features that can be systematically modified in SAR studies:

The Phenolic Hydroxyl Group: This group can be converted to ethers or esters to probe the importance of its hydrogen-bonding ability and acidity for a particular biological activity.

The Hydroxymethyl Group: This group can be oxidized to an aldehyde or carboxylic acid, reduced to a methyl group, or converted to other functional groups to explore the impact of its size, polarity, and hydrogen-bonding capacity.

The Propyl Group: The length and branching of this alkyl chain can be varied to investigate the influence of lipophilicity and steric bulk on activity.

While no specific SAR studies on this compound have been found, extensive research on substituted benzyl (B1604629) alcohols and other phenolic compounds provides a strong foundation for predicting the potential outcomes of such studies. For example, studies on the antibacterial activity of substituted benzyl alcohols have shown that the nature and position of substituents on the aromatic ring significantly influence their efficacy against different bacterial strains. smu.ac.zasemanticscholar.orgdergipark.org.trresearchgate.net Some studies have indicated that activity is dependent on the concentration of the compounds and that certain derivatives are particularly potent against specific bacteria like P. aeruginosa. smu.ac.zasemanticscholar.org The toxicity of benzyl alcohols has also been linked to hydrophobicity and, in some cases, to radical-mediated electronic effects. nih.gov

The synthesis of a library of analogues based on the this compound structure could lead to the discovery of novel compounds with interesting biological activities, such as antibacterial, antifungal, antioxidant, or anti-inflammatory properties. The insights gained from such SAR studies would contribute to a deeper understanding of the molecular features required for a desired biological effect and could guide the design of new therapeutic agents or functional chemicals.

Table 3: Potential Analogues of this compound for SAR Studies and their Rationale

Analogue StructureModificationRationale for Synthesis and Testing
2-Methoxy-4-propylphenolHydroxymethyl group replaced by a methoxy (B1213986) groupInvestigate the effect of removing the hydrogen-bonding capability of the benzylic alcohol.
2-Methyl-4-propylphenolHydroxymethyl group reduced to a methyl groupAssess the importance of the oxygen atom in the hydroxymethyl group.
4-Propyl-1,2-benzenedimethanolAdditional hydroxymethyl group at the 1-positionExplore the impact of increased polarity and hydrogen-bonding potential.
2-(Hydroxymethyl)-4-isopropylphenolPropyl group replaced by an isopropyl groupStudy the effect of chain branching and steric hindrance.
3-Hydroxy-4-propylbenzaldehydeHydroxymethyl group oxidized to an aldehydeEvaluate the influence of an electrophilic center at the 2-position.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Hydroxymethyl)-4-propylphenol, and how can purity be optimized?

  • Methodological Answer : The synthesis of phenolic derivatives like this compound typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For purity optimization, consider using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (≥95% purity). Catalytic valorization of lignin-derived intermediates (e.g., via acid-catalyzed depolymerization) offers a renewable route, though functional group protection (e.g., silylation of the hydroxymethyl group) may be necessary to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H^1 \text{H}-NMR (to identify aromatic protons and hydroxymethyl/alkyl groups) and 13C^{13} \text{C}-NMR (to confirm substitution patterns) is essential. FT-IR can validate hydroxyl (3200–3600 cm1^{-1}) and aromatic C–C stretching (1450–1600 cm1 ^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±1 ppm). For trace impurities, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ~270 nm for phenolic rings) and HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Note: The hydroxymethyl group may undergo oxidation under basic conditions, requiring inert atmospheres (N2_2) for storage .

Advanced Research Questions

Q. How do electronic effects of the hydroxymethyl and propyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating hydroxymethyl group (-CH2_2OH) activates the aromatic ring toward electrophilic substitution, while the propyl group (-C3_3H7_7) introduces steric hindrance. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at the ortho position (relative to -CH2_2OH) demonstrates higher yields (~70–85%) compared to meta positions due to steric and electronic synergies .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using OECD guidelines for in vitro toxicity (e.g., MTT assay) and validate via orthogonal methods (e.g., comet assay for genotoxicity). Meta-analysis of existing data with weighting for study quality (e.g., sample size, controls) can identify consensus trends. Cross-reference with structurally analogous compounds (e.g., 4-propylphenol derivatives) to isolate substituent-specific effects .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score), bioaccumulation (log KowK_{ow}), and ecotoxicity (LC50_{50}). Experimental validation via OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests (OECD 202) is critical. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter to predict adsorption coefficients (KocK_{oc}) .

Q. What role does this compound play in materials science applications, such as polymer synthesis?

  • Methodological Answer : The hydroxymethyl group enables covalent incorporation into epoxy resins or polyesters via condensation reactions. For example, copolymerization with maleic anhydride (1:1 molar ratio) at 150°C produces thermosetting polymers with enhanced thermal stability (TGA analysis shows degradation onset >250°C). Surface functionalization of nanoparticles (e.g., SiO2_2) via silane coupling agents can improve dispersion in composite materials .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure; in vitro + in silico for bioactivity).
  • Advanced Instrumentation : Synchrotron X-ray diffraction (for crystal structure) and time-resolved fluorescence (for kinetic studies) are recommended for high-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.